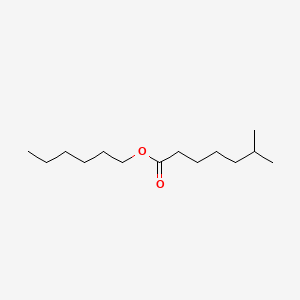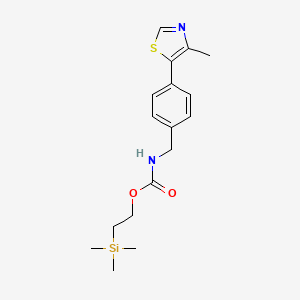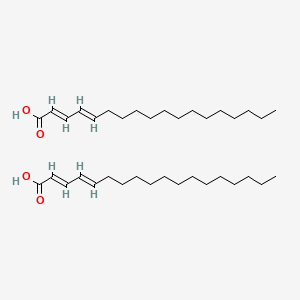
Octadecadienoic acid, dimer
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Octadecadienoic acid, dimer: is a chemical compound formed by the dimerization of octadecadienoic acid molecules. . The compound is characterized by its high molecular weight and complex structure, which contributes to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of octadecadienoic acid, dimer typically involves the dimerization of unsaturated fatty acids such as linoleic acid. This process can be catalyzed by various methods, including thermal, catalytic, and enzymatic processes. The reaction conditions often include high temperatures and the presence of catalysts to facilitate the dimerization process .
Industrial Production Methods: Industrial production of this compound involves the use of large-scale reactors where unsaturated fatty acids are subjected to high temperatures and pressures in the presence of catalysts. The resulting product is then purified through distillation and other separation techniques to obtain the desired dimer acid .
Analyse Chemischer Reaktionen
Types of Reactions: Octadecadienoic acid, dimer undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of double bonds and the overall structure of the dimer acid.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate and hydrogen peroxide can be used to oxidize this compound under controlled conditions.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of epoxides or hydroxylated derivatives, while reduction can yield saturated fatty acids .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, octadecadienoic acid, dimer is used as a building block for the synthesis of various polymers and resins. Its unique structure allows for the creation of materials with specific mechanical and chemical properties .
Biology: In biological research, this compound is studied for its potential effects on cellular processes and metabolic pathways. It has been shown to influence lipid metabolism and may have applications in the development of bio-based materials .
Medicine: In medicine, this compound is being investigated for its potential therapeutic properties. Studies have shown that it may have anti-inflammatory and anti-cancer effects, making it a promising candidate for drug development .
Industry: Industrially, this compound is widely used in the production of adhesives, coatings, and lubricants. Its ability to improve the performance and durability of these products makes it a valuable component in various manufacturing processes .
Wirkmechanismus
The mechanism of action of octadecadienoic acid, dimer involves its interaction with specific molecular targets and pathways. It is known to modulate the activity of enzymes involved in lipid metabolism, such as alcohol dehydrogenases and cyclooxygenases . These interactions can lead to changes in cellular signaling and metabolic processes, contributing to its observed biological effects .
Vergleich Mit ähnlichen Verbindungen
Linoleic Acid: A polyunsaturated omega-6 fatty acid with two double bonds at the 9 and 12 positions.
Oleic Acid: A monounsaturated omega-9 fatty acid with a single double bond at the 9 position.
Stearic Acid: A saturated fatty acid with no double bonds.
Uniqueness: Octadecadienoic acid, dimer is unique due to its dimerized structure, which imparts distinct chemical and physical properties compared to its monomeric counterparts. This dimerization enhances its stability and reactivity, making it suitable for specialized applications in various fields .
Eigenschaften
CAS-Nummer |
70693-74-2 |
|---|---|
Molekularformel |
C36H64O4 |
Molekulargewicht |
560.9 g/mol |
IUPAC-Name |
(2E,4E)-octadeca-2,4-dienoic acid |
InChI |
InChI=1S/2C18H32O2/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h2*14-17H,2-13H2,1H3,(H,19,20)/b2*15-14+,17-16+ |
InChI-Schlüssel |
SXTRPKMGIPAASI-AVGFOOTESA-N |
Isomerische SMILES |
CCCCCCCCCCCCC/C=C/C=C/C(=O)O.CCCCCCCCCCCCC/C=C/C=C/C(=O)O |
Kanonische SMILES |
CCCCCCCCCCCCCC=CC=CC(=O)O.CCCCCCCCCCCCCC=CC=CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


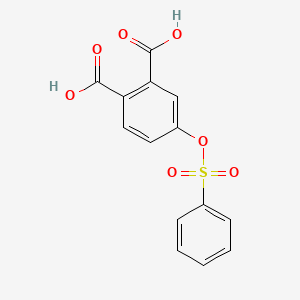
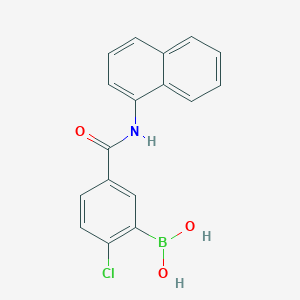

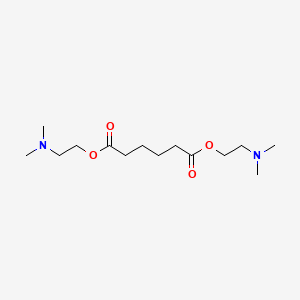
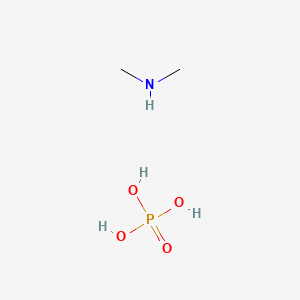

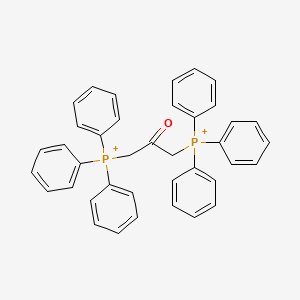
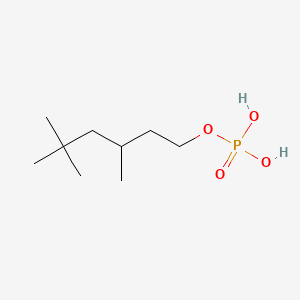
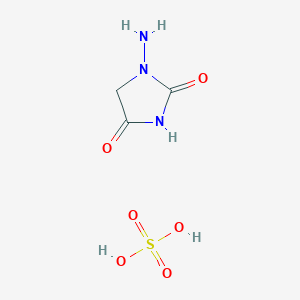


![3-Cyclopentyl-2,3-dihydropyrido[3,4-e][1,2,4]triazine](/img/structure/B12649180.png)
